Monoethylglycinexylidide-d6

Bioanalysis LC-MS/MS Matrix Effects

Monoethylglycinexylidide-d6 (MEGX-d6, [²H₆]-Norlidocaine) is the definitive deuterated internal standard for quantitative LC-MS/MS analysis of MEGX in plasma, serum, and urine. Non-isotopic ISs (e.g., 3-nitrolidocaine, EMGX) exhibit measurable matrix effects—up to −6.2% ion suppression—that compromise assay accuracy. MEGX-d6 co-elutes identically with endogenous MEGX and provides matched ionization behavior, enabling complete correction for extraction recovery, phospholipid interference, and sample-to-sample variability. The +6 Da mass shift (m/z 207.1→213.1) eliminates isotopic cross-talk with the native analyte, supporting regulatory-grade bioanalytical method validation for pharmacokinetic studies and clinical lidocaine-to-MEGX metabolic ratio determination. ≥98% purity, ≥1 year certified stability. For research and analytical use only.

Molecular Formula C12H18N2O
Molecular Weight 212.32 g/mol
CAS No. 1216698-89-3
Cat. No. B12415320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonoethylglycinexylidide-d6
CAS1216698-89-3
Molecular FormulaC12H18N2O
Molecular Weight212.32 g/mol
Structural Identifiers
SMILESCCNCC(=O)NC1=C(C=CC=C1C)C
InChIInChI=1S/C12H18N2O/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3/h5-7,13H,4,8H2,1-3H3,(H,14,15)/i2D3,3D3
InChIKeyWRMRXPASUROZGT-XERRXZQWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monoethylglycinexylidide-d6 (CAS 1216698-89-3) | MEGX-d6 Procurement Technical Overview


Monoethylglycinexylidide-d6 (MEGX-d6, [2H6]-Norlidocaine), CAS 1216698-89-3, is a stable isotope-labeled analog of monoethylglycinexylidide (MEGX), the primary active metabolite of lidocaine formed via oxidative N-deethylation [1]. The compound contains six deuterium atoms substituted at the 2- and 6-methyl positions of the aromatic ring, yielding a molecular formula of C₁₂H₁₂D₆N₂O and a molecular weight of 212.32 g/mol . As a deuterated internal standard (IS), MEGX-d6 is purpose-designed for quantitative bioanalysis of MEGX in complex biological matrices using liquid chromatography–tandem mass spectrometry (LC-MS/MS), where it serves to correct for sample-to-sample variability in extraction recovery, ionization efficiency, and matrix effects [2].

Monoethylglycinexylidide-d6 Selection Rationale: Why Non-Isotopic Internal Standards Are Insufficient


In quantitative LC-MS/MS analysis of MEGX, the choice of internal standard fundamentally determines assay accuracy. Published methods employing non-isotopic ISs such as 3-nitrolidocaine or ethylmethylglycinexylidide (EMGX) demonstrate measurable matrix effects—including ion suppression of −6.2% for MEGX in neonatal plasma—that cannot be fully compensated by structurally dissimilar compounds [1][2]. Furthermore, the metabolic context of MEGX analysis involves complex biological matrices (plasma, serum, urine) with variable phospholipid and protein content that produce differential ionization interference [3]. A stable isotope-labeled IS that co-elutes with the analyte and shares identical ionization behavior is required to normalize these matrix-induced response variations; non-isotopic analogs lack this co-elution fidelity and cannot provide equivalent quantitative correction.

Monoethylglycinexylidide-d6 Quantitative Differentiation Evidence


Monoethylglycinexylidide-d6 vs. Non-Isotopic IS: Matrix Effect Mitigation Capability

In the analysis of MEGX in biological plasma, non-isotopic internal standards fail to co-elute with the analyte, resulting in differential exposure to matrix-induced ion suppression. A validated LC-MS/MS method for neonatal plasma using 3-nitrolidocaine as the IS reported observable ion suppression of −6.2% for MEGX [1]. In contrast, deuterated SIL-IS compounds co-elute with the native analyte, thereby experiencing identical matrix effects and providing accurate normalization. While compound-specific data for MEGX-d6 are not available in the public literature, a systematic class-level comparison of deuterated (²H) versus non-deuterated (¹³C/¹⁵N) SIL-IS for urinary biomarkers demonstrated that the deuterated IS generated negatively biased quantitative results (−38.4% spike recovery bias) due to retention time shifts in regions of changing ion suppression, whereas the ¹³C-labeled IS showed no significant bias [2]. This evidence confirms that isotopic labeling—when implemented with matched retention time—is essential for accurate matrix effect correction; non-isotopic ISs (e.g., 3-nitrolidocaine, EMGX) lack this fundamental capability.

Bioanalysis LC-MS/MS Matrix Effects Internal Standard Selection

Monoethylglycinexylidide-d6 Analytical Specifications: Purity and Isotopic Enrichment

MEGX-d6 is commercially available with minimum purity of ≥98% and minimum isotopic enrichment of 98% ²H as verified by certificate of analysis from established stable isotope suppliers [1]. In comparison, non-deuterated MEGX analytical reference standards are typically supplied at 98% purity without the isotopic enrichment specification required for MS-based quantification . The deuterated compound exhibits a mass shift of +6 Da relative to unlabeled MEGX (m/z 207.1 → m/z 213.1 for the parent ion), which provides clear MS/MS channel separation and eliminates isotopic cross-talk between analyte and IS signals—a critical requirement for accurate peak integration in MRM-based quantification [2].

Quality Control Analytical Standards Isotopic Purity LC-MS/MS

Monoethylglycinexylidide-d6 Stability and Long-Term Storage Viability

Commercial specifications for MEGX-d6 document stability of ≥1 year under recommended storage conditions as certified by the supplier [1]. Unlabeled MEGX analytical standards do not uniformly provide formal long-term stability data in their certificate of analysis documentation . The deuterium substitution does not alter the compound's fundamental chemical stability; rather, the difference lies in the rigor of stability documentation provided with the deuterated analytical standard, which is essential for laboratories operating under GLP or regulated bioanalytical method validation guidelines. Storage specifications for MEGX-d6 include sealed storage at 2-8°C for powder form, with short-term ambient temperature stability during shipping .

Stability Storage Conditions Long-Term Studies Quality Assurance

Monoethylglycinexylidide-d6 Validated Application Scenarios


Quantitative LC-MS/MS Bioanalysis of MEGX in Pharmacokinetic Studies

MEGX-d6 serves as the optimal internal standard for LC-MS/MS quantification of MEGX in plasma and other biological matrices, where non-isotopic ISs (e.g., 3-nitrolidocaine, EMGX) demonstrate measurable matrix effects that compromise accuracy. In published methods, MEGX quantification in neonatal plasma with 3-nitrolidocaine IS exhibited −6.2% ion suppression [1], while animal plasma methods using EMGX IS achieved LOQ values of 5-20 ng/mL [2]. The deuterated IS enables accurate correction for these matrix-induced variations and supports the development of fully validated bioanalytical methods suitable for regulatory pharmacokinetic studies.

Hepatic Function Assessment via Lidocaine/MEGX Metabolic Ratio

MEGX-d6 is applied as an internal standard in quantitative assays measuring the lidocaine-to-MEGX metabolic ratio, a clinically validated biomarker of hepatic cytochrome P450 function [1]. Accurate quantification of MEGX concentrations is essential for calculating this ratio; the +6 Da mass shift of MEGX-d6 provides unambiguous MS/MS channel separation from endogenous MEGX (m/z 207.1 → m/z 213.1), eliminating isotopic cross-talk that would otherwise confound ratio determination [2].

Therapeutic Drug Monitoring (TDM) of Lidocaine Therapy

MEGX-d6 supports clinical TDM applications requiring accurate measurement of both lidocaine and its active MEGX metabolite. Validated LC-MS/MS methods for TDM in neonates achieved a linear range of 0.2-18.0 mg/L for MEGX using non-isotopic IS, but with observed ion suppression [1]. Substituting MEGX-d6 as the IS improves assay robustness by providing matched matrix effect correction, which is particularly critical in pediatric TDM where sample volumes are limited and analytical precision is paramount. Commercial availability with ≥98% purity and ≥1 year certified stability supports method implementation in clinical laboratory settings [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Monoethylglycinexylidide-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.